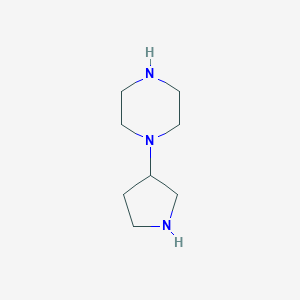

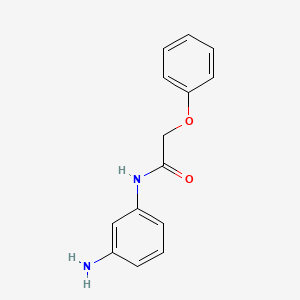

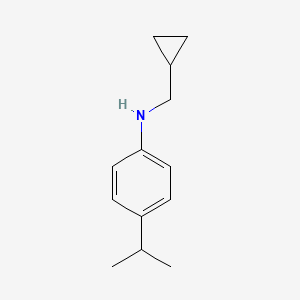

![molecular formula C11H15FN2 B3170037 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-88-3](/img/structure/B3170037.png)

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine

Overview

Description

1-(3-Fluorophenyl)methylpyrrolidin-3-amine, or 1-FPM, is a synthetic stimulant of the phenethylamine and pyrrolidine classes. It is a structural analog of the widely used stimulant drug, 3-FPM. 1-FPM was first synthesized in the early 2000s, and has since been studied extensively in the lab for its pharmacological properties. It has been found to have a wide range of effects on the body, including stimulating the central nervous system, increasing alertness, and improving concentration.

Scientific Research Applications

Hydrogen-bond Basicity and Steric Effects

Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, highlights the role of steric effects and the polarizability of nitrogen lone pairs in influencing hydrogen-bonding capabilities. This understanding is crucial for designing compounds with targeted interaction profiles in biochemical systems (Graton et al., 2001).

Synthesis and Chemical Transformations

The synthesis of pyrrolidinyl and piperidinyl derivatives, including steps involving stereoselective alkylation and asymmetric Michael addition, underpins the development of new pharmaceuticals and intermediates (Fleck et al., 2003). Similarly, the stereoselective synthesis of a key intermediate for antibiotic development showcases advanced synthetic strategies for constructing complex molecular architectures (Lall et al., 2012).

Functional Materials Development

Fluorinated compounds, including those with pyrrolidine units, have been utilized in the development of materials such as ethylene polymerization catalysts. The design and synthesis of these materials demonstrate their potential applications in creating polymers with specific properties (Zhang et al., 2021).

Biological Applications and Pharmacology

Derivatives of pyrrolidines have been studied for their pharmacological properties, including as ligands for muscarinic acetylcholine receptors, indicating potential applications in designing new therapeutic agents (Skaddan et al., 2000). Additionally, the synthesis and biological evaluation of fluorous pyrrolidinium and piperidinium ionic liquids suggest their use in diverse applications ranging from solvents to biological agents (Honda et al., 2017).

Chemical Stability and Degradation

Studies on the chemical stability of blends containing pyrrolidine derivatives offer insights into the degradation pathways of amines used in CO2 capture processes, contributing to the development of more stable and efficient amine-based solvents for environmental applications (Vevelstad et al., 2022).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Result of Action

It’s known that pyrrolidine derivatives can have various biological effects, depending on their specific structure and the targets they interact with .

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTSYMGOCOWONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

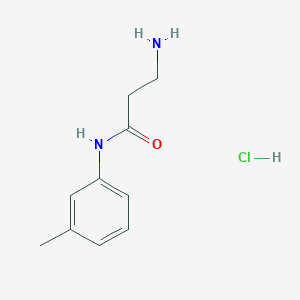

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

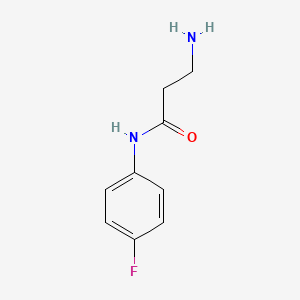

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)

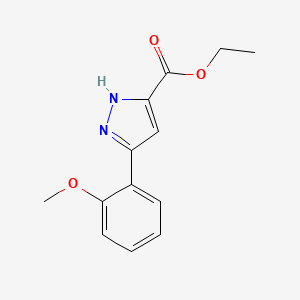

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)

![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)